6-(Trifluoromethyl)-1-naphthoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)naphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)8-4-5-9-7(6-8)2-1-3-10(9)11(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCYSHMCIARZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Routes and Methodological Innovations for 6 Trifluoromethyl 1 Naphthoic Acid and Its Analogues
Regioselective Functionalization Approaches
Direct functionalization of the naphthalene (B1677914) ring system offers a convergent approach to 6-(trifluoromethyl)-1-naphthoic acid. Among these methods, metalation-carboxylation sequences are particularly prominent.
Metalation-Carboxylation Sequences
The direct introduction of a carboxyl group onto an aromatic ring can be effectively achieved through a metalation-carboxylation sequence. This typically involves the deprotonation of an aromatic C-H bond using a strong base, such as an organometallic reagent or a lithium dialkylamide, to form an organometallic intermediate. This intermediate is then quenched with an electrophile, in this case, carbon dioxide, to yield the desired carboxylic acid.
The synthesis of naphthoic acids, such as α-naphthoic acid, has been successfully demonstrated using Grignard reagents. For instance, α-naphthylmagnesium bromide can be reacted with carbon dioxide to produce α-naphthoic acid. orgsyn.org This general principle can be extended to substituted naphthalenes. In the context of synthesizing this compound, a plausible route would involve the formation of a Grignard or organolithium reagent from a suitably substituted bromonaphthalene, followed by carboxylation.
The choice of the organometallic reagent and reaction conditions is crucial for the success of this method. Common bases used for such transformations include alkyllithiums like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance the basicity and control the regioselectivity of the metalation.
Table 1: Reagents for Metalation-Carboxylation of Naphthalene Derivatives
| Reagent Type | Specific Examples | Role in Reaction |
| Organometallic Reagents | n-Butyllithium, sec-Butyllithium, tert-Butyllithium (B1211817) | Deprotonation of the aromatic ring |
| Lithium Dialkylamides | Lithium diisopropylamide (LDA), Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) | Strong, non-nucleophilic bases for deprotonation |
| Grignard Reagents | α-Naphthylmagnesium bromide | Formation of an organomagnesium intermediate for carboxylation |
| Electrophile | Carbon Dioxide (gas or solid) | Source of the carboxyl group |
Role of the Trifluoromethyl Group in Directing Metalation
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, a property that significantly influences the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. In the context of metalation, the -CF3 group exerts a strong inductive effect, which increases the acidity of the protons on the aromatic ring, particularly at the ortho positions. This electronic effect can direct the metalation to a specific site.
Directed ortho metalation (DoM) is a powerful strategy in which a directing metalation group (DMG) coordinates to the organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org While the trifluoromethyl group itself does not possess a heteroatom to act as a classical DMG, its strong electron-withdrawing nature can still significantly influence the site of metalation. wikipedia.org
In the case of 2-(trifluoromethyl)naphthalene (B1313535), metalation with tert-butyllithium in the presence of potassium tert-butoxide has been shown to occur exclusively at the 1-position. This high regioselectivity is attributed to the electronic effect of the trifluoromethyl group, which makes the C-1 proton the most acidic. This principle is fundamental to the regioselective synthesis of 1-substituted-2-(trifluoromethyl)naphthalenes, and by extension, provides a clear pathway to this compound starting from 2-(trifluoromethyl)naphthalene via metalation at C-1 followed by carboxylation.
Precursor-Based Synthesis Strategies
An alternative to direct functionalization is the synthesis of this compound from precursors that already contain a functional group that can be converted into a carboxylic acid.
Hydrolysis of Cyano-Naphthalene Precursors
The hydrolysis of a nitrile (cyano group) to a carboxylic acid is a classic and reliable transformation in organic synthesis. This method has been successfully employed for the synthesis of α-naphthoic acid from α-naphthyl cyanide. orgsyn.org This strategy can be applied to the synthesis of this compound, provided that the corresponding cyano-naphthalene precursor, such as 6-(trifluoromethyl)-1-cyanonaphthalene, is accessible.
The hydrolysis is typically carried out under acidic or basic conditions. Basic hydrolysis first yields a carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid.
A hypothetical precursor, 6-methoxy-5-trifluoromethyl-1-cyanonaphthalene, could also be envisioned to undergo hydrolysis of the cyano group to a carboxylic acid. The methoxy (B1213986) group could potentially be retained or cleaved depending on the reaction conditions.
Suzuki Coupling in Naphthoic Acid Framework Construction
The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. wikipedia.org This reaction is widely used in the synthesis of biaryls, styrenes, and other complex organic molecules. wikipedia.org
In the context of synthesizing naphthoic acid derivatives, the Suzuki coupling can be employed to construct the naphthalene framework itself or to introduce the carboxylic acid functionality (or a precursor) at a later stage. For example, a suitably substituted boronic acid could be coupled with a halogenated naphthalene derivative. researchgate.net
While direct Suzuki coupling to introduce a carboxylic acid group is not standard, the reaction can be adapted to couple organoboronic acids with acyl chlorides under anhydrous conditions, yielding ketones. mdpi.com These ketones could then be further oxidized to the desired carboxylic acid. More relevantly, a Suzuki coupling could be used to introduce a group that is a precursor to a carboxylic acid, such as an ester or a protected hydroxymethyl group, which can then be converted to the carboxylic acid in subsequent steps. The synthesis of binaphthyl derivatives via Suzuki coupling highlights the utility of this reaction in constructing complex naphthalene-based structures.
Table 2: Key Components of Suzuki Coupling for Naphthoic Acid Synthesis
| Component | Examples | Role in Reaction |
| Organoboron Compound | Naphthalenylboronic acid | Nucleophilic partner |
| Organohalide/Triflate | Bromo- or iodonaphthalene derivatives | Electrophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the cross-coupling |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the organoboron species |
| Solvent | Toluene, Dioxane, THF/Water | Reaction medium |
Saponification Methods for Carboxylic Acid Formation
Saponification is the hydrolysis of an ester under basic conditions to yield an alcohol and the salt of a carboxylic acid. masterorganicchemistry.comlibretexts.org Subsequent acidification of the carboxylate salt produces the free carboxylic acid. masterorganicchemistry.com This is a very common and efficient method for the final deprotection step in the synthesis of carboxylic acids.
In a multi-step synthesis of this compound, an ester of the target molecule, such as methyl or ethyl 6-(trifluoromethyl)-1-naphthoate, could be synthesized first. This ester could be formed, for example, through a Fischer esterification of a crude naphthoic acid or via a Suzuki coupling that introduces an ester functionality.
The saponification of this ester would then be carried out using a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent or a mixture of THF and water. masterorganicchemistry.com The reaction is typically heated to ensure complete hydrolysis. The resulting sodium or potassium 6-(trifluoromethyl)-1-naphthoate would then be treated with a strong acid, such as hydrochloric acid, to precipitate the desired this compound. The saponification of menthyl esters of methoxynaphthoic acids demonstrates the applicability of this method to naphthalene derivatives. rsc.org
Table 3: Common Reagents and Conditions for Saponification
| Reagent/Condition | Examples | Purpose |
| Base | Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Lithium hydroxide (LiOH) | Hydrolysis of the ester |
| Solvent | Methanol, Ethanol, Tetrahydrofuran (THF)/Water | To dissolve the reactants |
| Acid (Workup) | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄) | Protonation of the carboxylate salt |
| Temperature | Room temperature to reflux | To control the reaction rate |
Advanced Synthetic Techniques for Fluorinated Naphthalene Derivatives
The introduction of fluorine and fluorinated groups, such as the trifluoromethyl (CF3) group, into naphthalene-based molecules is a significant area of research in medicinal and materials chemistry. The presence of the CF3 group can dramatically alter a molecule's physical, chemical, and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netnih.gov This section explores advanced synthetic methodologies for preparing fluorinated naphthalene derivatives, with a focus on the strategic incorporation of the trifluoromethyl group and the asymmetric synthesis of chiral analogues.
Strategies for Incorporating the Trifluoromethyl Group
The synthesis of trifluoromethylated naphthalenes, including this compound, relies on a variety of methods to introduce the CF3 moiety onto the aromatic core. Traditional methods often face challenges, but several advanced strategies have been developed to improve efficiency, selectivity, and functional group tolerance.
One common approach involves the trifluoromethylation of pre-functionalized naphthalene rings. For instance, a naphthalene derivative with a leaving group (like a halogen) at the 6-position can undergo cross-coupling reactions with a CF3 source. While direct synthesis details for this compound are not extensively published, analogous syntheses provide insight. For example, the synthesis of 6-(Trifluoromethyl)nicotinic acid has been achieved by the catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid, demonstrating a method of chlorine displacement. chemicalbook.com Similarly, trifluoromethyl ketones can be synthesized from carboxylic acids using fluoroarenes that activate the acid group and generate a trifluoromethyl anion in situ under metal-free conditions. organic-chemistry.org
Recent innovations have focused on more direct and versatile C-H trifluoromethylation reactions and the use of novel trifluoromethylating agents. Key advanced strategies include:
Photocatalytic Methods: Visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals from readily available sources like trifluoroiodide (CF3I) under mild conditions. nih.gov These methods can be applied to a diverse range of substrates, although their application to styrenes highlights challenges such as potential side reactions that must be managed. nih.gov The development of photocatalytic strategies offers a milder alternative to harsh reaction conditions.
Flow Chemistry: Continuous flow technology provides significant advantages for handling reactive intermediates and improving reaction scalability and safety. researchgate.netchemrxiv.org A unified flow strategy has been developed for the preparation and use of trifluoromethyl-heteroatom anions (SCF3, OCF3, NCF3), which can then be coupled with various electrophiles. researchgate.netchemrxiv.org This approach utilizes readily available precursors and avoids the use of polyfluoroalkyl substances (PFAS), offering a more sustainable synthetic route. chemrxiv.org
Electrochemical Synthesis: Innovative electrochemical methods are being explored to overcome limitations in traditional electrolysis. allfluoro.com An ion-shielding heterogeneous photoelectrocatalytic strategy using trifluoroacetic acid as the CF3 source has shown promise in improving the efficiency of trifluoromethylation reactions. allfluoro.com
The table below summarizes various reagents and methods for trifluoromethylation.
| Method/Reagent Class | Specific Reagent/Catalyst Example | Substrate Type | Key Features |
| Cross-Coupling | Palladium catalyst | (Het)aryl boronic acids | Good functional group tolerance. organic-chemistry.org |
| From Carboxylic Acids | Fluoroarenes | Carboxylic acids | Metal-free, mild conditions, suitable for batch and flow. organic-chemistry.org |
| Photocatalysis | fac-Ir(ppy)3 with CF3I | Styrenes/Vinylarenes | Mild, selective, uses visible light. nih.gov |
| Flow Chemistry | Cesium fluoride (B91410) with organic precursors | Various electrophiles | Generates reactive anions on demand; sustainable. chemrxiv.org |
| Electrocatalysis | Trifluoroacetic acid with photoelectrocatalysis | General | Ion-shielding strategy improves efficiency. allfluoro.com |
Chiral Synthesis of Related Trifluoromethylated Naphthoic Acid Derivatives
The development of methods for the asymmetric synthesis of compounds containing a trifluoromethyl-substituted stereocenter is of high importance for the pharmaceutical and agrochemical industries. nih.gov While specific examples for the chiral synthesis of this compound derivatives are scarce in the literature, general methodologies for creating chiral trifluoromethylated molecules can be extrapolated.
A significant breakthrough in this area is the use of nickel-catalyzed asymmetric cross-coupling reactions. One such method facilitates the asymmetric reductive cross-coupling fluoroalkylation of aryl iodides, providing a versatile route to chiral trifluoromethylated alkanes with high efficiency and excellent functional group tolerance. nih.gov This strategy is notable for its application in the late-stage modification of complex molecules. nih.gov
Another powerful approach involves the stereoconvergent Hiyama cross-coupling reaction, also catalyzed by nickel. This method has been successfully employed for the asymmetric synthesis of enantioenriched α-trifluoromethyl alcohols and ethers from bisfunctionalized electrophiles. nih.govresearchgate.net The substrates for this reaction can be prepared from trifluoroacetic acid, an economical source of the trifluoromethyl group. nih.govresearchgate.net
These methodologies establish a proof of concept for the synthesis of chiral naphthalene derivatives. For instance, a chiral derivative of this compound could potentially be synthesized by employing an asymmetric coupling partner or by resolving a racemic mixture.
The table below outlines key aspects of modern chiral trifluoromethylation techniques.
| Technique | Catalyst System | Substrate Class | Product Type | Key Advantages |
| Asymmetric Reductive Cross-Coupling | Nickel/Chiral Ligand | Aryl Iodides | Chiral Trifluoromethylated Alkanes | High efficiency, mild conditions, broad functional group tolerance. nih.gov |
| Stereoconvergent Hiyama Cross-Coupling | Nickel/Chiral Ligand | Bisfunctionalized Electrophiles | Chiral α-Trifluoromethyl Alcohols and Ethers | High yields and enantioselectivity; uses economical CF3 source. nih.govresearchgate.net |
These advanced synthetic strategies underscore the ongoing efforts to create complex and stereodefined trifluoromethylated molecules, including derivatives of naphthoic acid, for various scientific applications.
Reactivity and Chemical Transformations of 6 Trifluoromethyl 1 Naphthoic Acid Derivatives
Carboxylic Acid Group Derivatizations
The carboxylic acid functional group is a primary site for chemical modification, allowing for the formation of various derivatives such as esters and amides. These reactions are fundamental in synthetic organic chemistry.
The carboxylic acid moiety of 6-(trifluoromethyl)-1-naphthoic acid can be readily converted into esters and amides through standard synthetic protocols. Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. researchgate.net Common methods include Fischer-Speier esterification or the use of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with catalysts such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net
Amidation reactions follow a similar pathway, where the carboxylic acid is reacted with a primary or secondary amine. These reactions often require the activation of the carboxylic acid, for instance, by converting it to an acid chloride or by using peptide coupling agents. rsc.org Modern organocatalytic methods are also employed to facilitate both esterification and amidation under mild conditions. nih.gov The synthesis of N-trifluoromethyl amides, a related class of compounds, can be achieved from carboxylic acid derivatives under mild conditions using specific reagents like silver fluoride (B91410). nih.govescholarship.org
Table 1: Representative Derivatization Reactions of the Carboxylic Acid Group
| Reaction Type | Reactants | Typical Reagents/Catalysts | Product Type |
|---|---|---|---|
| Esterification | This compound + Alcohol (R-OH) | H₂SO₄ or DCC/DMAP | 6-(Trifluoromethyl)-1-naphthoate Ester |
| Amidation | This compound + Amine (R-NH₂) | SOCl₂ (to form acid chloride) followed by amine, or peptide coupling agents (e.g., HATU) | 6-(Trifluoromethyl)-1-naphthamide |
In drug development, the physicochemical and pharmacokinetic properties of a lead compound are critical for its efficacy. Prodrug design is a well-established strategy to overcome challenges such as poor solubility, low permeability, and rapid metabolism. nih.govresearchgate.net The carboxylic acid group of this compound is an ideal handle for prodrug modification. frontiersin.org
By converting the polar carboxylic acid into a less polar ester or amide, the lipophilicity of the molecule can be increased. nih.gov This modification can significantly enhance its ability to cross biological membranes, thereby improving oral bioavailability. ijpcbs.com Once absorbed, these ester or amide prodrugs are designed to be hydrolyzed by endogenous enzymes, such as esterases, to release the active parent carboxylic acid. frontiersin.org This strategy can improve the drug's pharmacokinetic (PK) profile, leading to better therapeutic outcomes. frontiersin.org Small modifications to the promoiety can also protect against metabolic degradation, further improving the drug's stability and duration of action. frontiersin.org
Table 2: Prodrug Strategies for Carboxylic Acid Modification
| Pharmacokinetic Challenge | Prodrug Modification Strategy | Desired Outcome |
|---|---|---|
| Poor Membrane Permeability | Convert carboxylic acid to an ester or amide | Increased lipophilicity, enhanced absorption nih.gov |
| Low Aqueous Solubility | Attach a water-solubilizing promoiety (e.g., polyethylene (B3416737) glycol) to the carboxylic acid | Improved solubility for formulation ijpcbs.com |
| Rapid Metabolism/Excretion | Form a more stable derivative (e.g., sterically hindered ester) | Reduced presystemic metabolism, extended duration of action researchgate.net |
| Site-Specific Delivery | Design an ester or amide cleaved by a target-specific enzyme | Concentrated drug release at the site of action ijpcbs.com |
Naphthalene (B1677914) Ring Modifications
The aromatic naphthalene core provides a scaffold for further functionalization through various substitution and coupling reactions.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. The regiochemical outcome of EAS on the this compound ring system is governed by the directing effects of the existing substituents: the carboxylic acid (-COOH) at the C1 position and the trifluoromethyl (-CF3) group at the C6 position.
Both the -COOH and -CF3 groups are electron-withdrawing and act as deactivating groups, making the naphthalene ring less reactive towards electrophiles than naphthalene itself. uci.edu In electrophilic substitution reactions, these groups direct incoming electrophiles to the meta positions relative to themselves. uci.edumasterorganicchemistry.com
Given the positions of the substituents on the two separate rings of the naphthalene system:
The -COOH group at C1 deactivates its ring and would direct incoming electrophiles primarily to the C5 and C7 positions.
The -CF3 group at C6 deactivates its ring and would direct incoming electrophiles to the C5 and C7 positions.
Therefore, electrophilic attack is strongly favored at the C5 and C7 positions, as both substituents direct to these sites. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) bonds. libretexts.org To utilize these reactions, a derivative of this compound, typically containing a halide (e.g., -Br or -I) or a triflate (-OTf) group, is required. libretexts.org
For instance, a bromo-substituted derivative of this compound could participate in a Suzuki-Miyaura coupling reaction. This reaction involves coupling the aryl halide with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base to form a biaryl product. libretexts.orgnih.gov Such strategies have been successfully used to synthesize complex molecules like 6-(trifluoromethyl)phenanthridines from related starting materials. nih.gov These reactions are valuable for extending the carbon framework and synthesizing complex polycyclic structures.
Table 3: Example of a Suzuki Coupling Reaction
| Starting Material | Coupling Partner | Catalyst/Base | Product |
|---|---|---|---|
| Bromo-derivative of this compound ester | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-substituted this compound ester |
Transformations Involving the Trifluoromethyl Moiety
The trifluoromethyl (-CF3) group is known for its high chemical stability, which is one of the reasons it is frequently incorporated into pharmaceuticals to block metabolic oxidation. nih.gov Direct transformations of the CF3 group are challenging and typically require harsh conditions.
However, research has shown that under specific circumstances, the CF3 group can undergo chemical reactions. When the aromatic ring to which it is attached is "anionically activated," for example by the presence of a strong electron-donating group, the trifluoromethyl group can become susceptible to nucleophilic attack. researchgate.net In some cases, this has been shown to lead to the formation of new heterocyclic rings under mild aqueous conditions. For example, an activated trifluoromethyl group can react with dinucleophiles like 2-aminobenzenethiol to form benzothiazole (B30560) derivatives. researchgate.net While such reactivity is not typical for all trifluoromethyl-substituted aromatics, it represents a potential pathway for unique transformations of derivatives of this compound if the electronic properties of the naphthalene ring are appropriately modified.
C-F Bond Activation and Functionalization
The trifluoromethyl (-CF3) group is generally considered to be chemically robust due to the high strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic compounds. rsc.org However, the selective activation and subsequent functionalization of a single C-F bond within a CF3 group represents a significant and attractive strategy for synthesizing partially fluorinated molecules from readily available trifluoromethylated starting materials. rsc.orgrsc.orgnih.gov This process is a formidable challenge in synthetic chemistry. rsc.orgnih.gov
The activation of C-F bonds in trifluoromethylated aromatic compounds can be achieved through several modern synthetic methodologies. rsc.org These strategies often involve transition metal complexes, main-group Lewis acids, or base-mediated conditions. rsc.org Alternative approaches rely on single-electron transfer (SET) processes, which can be initiated by low-valent metals or through visible-light photoredox catalysis. rsc.org The cleavage of the C-F bond in trifluoromethylarenes can lead to the formation of difluoromethyl derivatives, enabling efficient diversification of these compounds. rsc.org
Recent advancements have highlighted various methods for C-F bond functionalization:
Radical Intermediates: Defluorination reactions can proceed via radical intermediates, though this is challenging due to the high bond dissociation energy of the C-F bond. researchgate.net Photochemical methods, for instance, can facilitate the defluorinative alkylation of compounds like trifluoroacetates. nih.gov
Brønsted Acid Catalysis: Strong Brønsted acids, such as trifluoromethanesulfonic acid (triflic acid), have been shown to efficiently activate benzylic sp³ C-F bonds. cas.cn This is believed to occur through a strong interaction or hydrogen bonding between the fluorine atom and the acid's proton (CF···H+), which facilitates C-F bond cleavage. cas.cn
Electrochemical Activation: Mild electrochemical methods can achieve trihydrodefluorination of trifluoromethylarenes. rsc.org This approach uses in situ generated silyl (B83357) cations as Lewis acids to mediate fluoride abstraction, offering a "green" alternative with good functional group tolerance. rsc.org
Photoredox Catalysis: Visible-light photoredox catalysis provides a powerful tool for C-F bond activation. rsc.orgacs.org This method can be used for reactions such as the defluoroborylation of trifluoromethylalkenes and the functionalization of α-trifluoromethyl alkenes. researchgate.netacs.org
The table below summarizes key strategies for the activation of C-F bonds in trifluoromethylated compounds, which are applicable to derivatives of this compound.
| Activation Method | Mediator/Catalyst | Key Principle | Typical Transformation |
|---|---|---|---|
| Radical-mediated | Photocatalyst / Light | Homolytic C-F bond cleavage via radical intermediates. researchgate.net | Ar-CF3 → Ar-CF2R |
| Brønsted Acid Catalysis | Triflic Acid | Protonation or strong hydrogen bonding to a fluorine atom facilitates cleavage. cas.cn | Ar-CF3 → Ar-C(=O)Ar' |
| Electrochemical | Silyl Cations (in situ) | Lewis acidic silyl cations mediate fluoride abstraction. rsc.org | Ar-CF3 → Ar-CH3 |
| Transition Metal Catalysis | Metal Complexes | Oxidative addition / Reductive elimination cycles involving the C-F bond. rsc.org | Ar-CF3 → Ar-CF2H rsc.org |
Electronic Effects on Aromatic Ring Reactivity
The trifluoromethyl group is a powerful electron-withdrawing group (EWG) that significantly influences the electronic properties and reactivity of the aromatic system to which it is attached. nih.govacs.org In the case of this compound, the -CF3 group deactivates the naphthalene ring towards electrophilic substitution reactions. Naphthalene itself is more reactive than benzene (B151609) towards electrophilic attack because the energy loss required to form the intermediate is lower. libretexts.orgspcmc.ac.in However, the presence of a strong EWG like -CF3 diminishes this inherent reactivity.
Substitution on a naphthalene ring is complex, with the 1-position (α-position) generally being the most reactive site for electrophilic attack. libretexts.org This preference is due to the greater stability of the carbocation intermediate formed during 1-substitution, which can better delocalize the positive charge while retaining one fully aromatic ring in its resonance structures. libretexts.org In this compound, the existing carboxyl group at the 1-position already directs incoming electrophiles, while the -CF3 group at the 6-position further modulates the reactivity of the entire ring system.
Computational studies using Density Functional Theory (DFT) have provided quantitative insights into the substituent effects on the naphthalene ring. nih.gov The presence of one or more -CF3 groups has been shown to dramatically increase the sensitivity of the naphthalene system to the electronic effects of other substituents. nih.gov This makes trifluoromethylated naphthalenes highly sensitive molecular probes for studying these effects. nih.gov The change in electronic properties can be evaluated using parameters like the Substituent Effect Stabilization Energy (SESE). nih.gov
The table below, based on DFT calculations, illustrates how the trifluoromethyl group enhances the sensitivity of the naphthalene probe to the effects of various other substituents compared to a simple benzene system.
| System | Substituent (X) | Substituent Type | Calculated Sensitivity (SESE vs. Hammett Constant) |
|---|---|---|---|
| p-X-C6H4-CF3 | -NH2 | Electron Donating | Benzene systems with a CF3 group serve as a baseline for sensitivity to substituent effects. nih.gov |
| p-X-C6H4-CF3 | -OH | Electron Donating | |
| p-X-C6H4-CF3 | -CN | Electron Withdrawing | |
| p-X-C6H4-CF3 | -NO2 | Electron Withdrawing | |
| X-Naphthalene-CF3 | -NH2 | Electron Donating | Poly(CF3)-substituted naphthalene derivatives are the most sensitive known molecular probes for substituent effects in aromatic systems. The sensitivity increases with the number of attached -CF3 groups. nih.gov |
| X-Naphthalene-CF3 | -OH | Electron Donating | |
| X-Naphthalene-CF3 | -CN | Electron Withdrawing | |
| X-Naphthalene-CF3 | -NO2 | Electron Withdrawing |
Spectroscopic and Computational Characterization of 6 Trifluoromethyl 1 Naphthoic Acid and Its Analogues
Advanced Spectroscopic Techniques for Structural Elucidation
A suite of sophisticated spectroscopic methods has been employed to characterize 6-(Trifluoromethyl)-1-naphthoic acid and its analogues. These techniques probe different aspects of the molecular structure, from the connectivity of atoms to their spatial arrangement and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
For the parent compound, 1-naphthoic acid , the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the aromatic protons. rsc.org The proton on the carboxyl group is typically observed as a broad singlet at high chemical shift values (around 13.11 ppm), indicative of its acidic nature. rsc.org The aromatic protons appear as a complex multiplet in the region of 7.55-8.63 ppm. rsc.org
The ¹³C NMR spectrum of 1-naphthoic acid in DMSO-d₆ reveals the presence of eleven distinct carbon signals. The carboxyl carbon appears at approximately 172.67 ppm. rsc.org The aromatic carbons resonate in the range of 130.38-140.15 ppm. rsc.org
In the case of 3-(trifluoromethyl)benzoic acid , a related analogue, the ¹H NMR spectrum in DMSO-d₆ shows the carboxylic proton as a singlet at 13.36 ppm. rsc.org The aromatic protons appear as multiplets between 7.46 and 8.36 ppm. rsc.org The ¹³C NMR spectrum in the same solvent displays the carboxylic carbon at 166.5 ppm and the aromatic carbons between 128.4 and 133.8 ppm. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Analogues in DMSO-d₆
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 1-Naphthoic acid | DMSO-d₆ | 13.11 (s, 1H, COOH), 8.63 (s, 1H), 8.12 (d, J = 8.0 Hz, 1H), 8.05–7.97 (m, 3H), 7.70–7.55 (m, 2H) rsc.org | 172.67 (COOH), 140.15, 137.36, 135.82, 134.50, 133.54, 133.39, 133.28, 132.87, 132.02, 130.38 rsc.org |
| 3-(Trifluoromethyl)benzoic acid | DMSO-d₆ | 13.36 (s, 1H, COOH), 8.36 – 7.76 (m, 2H), 7.71 (ddd, J = 8.0, 2.2, 1.1 Hz, 1H), 7.61 – 7.46 (m, 1H) rsc.org | 166.5 (COOH), 133.8, 133.4, 133.2, 131.1, 129.3, 128.4 rsc.org |
s = singlet, d = doublet, tdd (B1230911) = triplet of doublets of doublets, m = multiplet
Two-dimensional (2D-NMR) techniques, such as COSY and HMBC, would be instrumental in unambiguously assigning the proton and carbon signals of this compound by revealing proton-proton and proton-carbon correlations, respectively.
Mass Spectrometry (MS and HR-MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HR-MS) offers highly accurate mass measurements, which can confirm the molecular formula.
For the related compound 1-naphthoic acid , the mass spectrum shows a molecular ion peak [M]⁺ at m/z 172, corresponding to its molecular weight. nih.gov Key fragmentation peaks are observed at m/z 155 and 127. nih.gov Predicted tandem mass spectrometry (MS/MS) data for the [M-H]⁻ ion (m/z 171.0452) of 1-naphthoic acid shows a significant fragment at m/z 127. nih.gov
Table 2: Mass Spectrometry Data for 1-Naphthoic Acid
| Ionization Mode | Precursor Ion (m/z) | Fragmentation Ions (m/z) |
| Electron Ionization (EI) | 172 nih.gov | 155, 127 nih.gov |
| Negative Ion ESI-MS/MS | 171.0452 nih.gov | 127 nih.gov |
For this compound, HR-MS would be expected to show a molecular ion peak corresponding to its exact mass, confirming the presence of the trifluoromethyl group.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra are highly characteristic and can be used to identify functional groups and provide a "fingerprint" of the compound.
The IR spectrum of 1-naphthoic acid displays a strong absorption band for the carbonyl (C=O) stretching of the carboxylic acid group. nist.gov It also shows characteristic absorptions for the aromatic C-H and C=C stretching vibrations. nist.gov A broad absorption due to the O-H stretching of the carboxylic acid dimer is also a prominent feature. nist.gov The NIST database provides a condensed phase IR spectrum for 1-naphthalenecarboxylic acid. nist.gov
Computational studies on naphthoic acid have been used to interpret the experimental IR and Raman spectra in detail. researchgate.net For 1-hydroxy-2-naphthoic acid, DFT calculations have been employed to analyze the vibrational spectra of both the monomer and the dimer, highlighting the shifts in the O-H and C=O bands upon dimerization. jocpr.com
Table 3: Key IR Absorption Bands for Naphthoic Acid Analogues
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
| 1-Naphthoic acid | O-H stretch (in dimer) | Broad, centered around 3000 | nist.gov |
| C=O stretch | ~1700 | nist.gov | |
| Aromatic C=C stretch | 1600-1450 | nist.gov | |
| 1-Hydroxy-2-naphthoic acid | O-H and C=O bands | Shifts observed upon dimerization | jocpr.com |
For this compound, the IR and Raman spectra are expected to show additional strong bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically in the 1350-1100 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The absorption and emission of light are dependent on the molecular structure and its environment.
The UV/Visible spectrum of 1-naphthoic acid is available in the NIST Chemistry WebBook. nih.gov Studies on 1-naphthoic acid in micellar solutions have shown that the fluorescence intensity can be enhanced in these environments, suggesting solubilization of the hydrophobic molecule. capes.gov.br The methanolic solution of 1-naphthoic acid exhibits a maximum excitation peak at 295 nm and an emission peak at 370 nm. jocpr.com While the absorption spectra are less affected by the micellar media, a blue shift in the absorption maximum can occur due to differences in solvation energy between the ground and excited states. capes.gov.br
For 1-naphthalenecarboxaldehyde , a related analogue, the UV/Vis spectrum shows distinct absorption bands. nist.gov
Table 4: Spectroscopic Data for 1-Naphthoic Acid in Methanol
| Technique | Wavelength (nm) | Reference |
| Excitation Maximum | 295 | jocpr.com |
| Emission Maximum | 370 | jocpr.com |
The introduction of a trifluoromethyl group in the 6-position of the naphthalene (B1677914) ring is likely to cause shifts in the absorption and emission maxima of this compound compared to the parent compound, reflecting the electronic influence of this substituent.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful technique for studying chiral molecules. Since this compound is achiral, it will not exhibit a CD spectrum. However, if it were to be used as a ligand in the formation of a chiral metal complex, CD spectroscopy could be employed to study the chirality of the resulting complex.
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.
While a crystal structure for this compound is not reported in the provided search results, the crystal structure of a closely related analogue, N-[[6-methoxy-5-(trifluoromethyl)thio-1-naphthalenyl]thioxomethyl]-N-methylglycine , has been determined. capes.gov.br This compound crystallizes in the monoclinic space group P2₁/c. capes.gov.br
The crystal structure of the parent compound, 1-naphthoic acid , has also been redetermined, providing accurate data on its solid-state conformation. nih.gov
Table 5: Crystallographic Data for an Analogue of this compound
| Compound | Crystal System | Space Group |
| N-[[6-methoxy-5-(trifluoromethyl)thio-1-naphthalenyl]thioxomethyl]-N-methylglycine | Monoclinic | P2₁/c |
The determination of the crystal structure of this compound would provide invaluable information on its molecular geometry and intermolecular interactions, such as hydrogen bonding of the carboxylic acid groups, which often form dimers in the solid state.
Quantum Chemical and Computational Modeling
Quantum chemical and computational modeling have become indispensable tools for elucidating the structural, electronic, and spectroscopic properties of molecules, offering insights that complement experimental data. For this compound and its related compounds, computational methods provide a detailed understanding of their behavior at the molecular level. These theoretical studies are crucial for predicting molecular geometry, vibrational modes, electronic transitions, and potential biological interactions, thereby guiding further experimental research and application development.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular properties of organic compounds like this compound. DFT calculations, often performed using basis sets such as 6-311++G(d,p), allow for the determination of optimized molecular geometries, the simulation of vibrational spectra (FT-IR and Raman), and the prediction of NMR chemical shifts.
Optimized Geometries: The first step in computational analysis is to determine the molecule's most stable conformation through geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state. Theoretical calculations have shown that the optimized structure of a related compound, 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid, exhibits specific geometric parameters. For instance, the C-C bond lengths within the aromatic rings and the bond lengths associated with the carboxylic acid and trifluoromethyl groups are determined. These calculated geometries typically show good agreement with experimental data obtained from X-ray crystallography, validating the computational approach.
Vibrational Frequencies: DFT calculations are also employed to predict the vibrational frequencies of this compound, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. The calculated harmonic vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental spectra. Key vibrational modes include the O-H stretching of the carboxylic acid group, the C=O stretching, C-F stretching modes of the trifluoromethyl group, and various C-C and C-H vibrations within the naphthalene ring system. The computed vibrational spectra for analogues like N-(adamantan-1-yl)-6-(trifluoromethyl)-1H-indole-2-carboxamide have been used to assign the bands in the experimental FT-IR and FT-Raman spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is a reliable approach for predicting the NMR chemical shifts (¹H and ¹³C) of molecules. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted relative to a standard reference, such as Tetramethylsilane (TMS). These theoretical chemical shifts for this compound and its analogues can be compared with experimental NMR data to confirm the molecular structure and aid in the assignment of signals. The electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups significantly influences the chemical shifts of the nearby protons and carbon atoms on the naphthalene ring.
Table 1: Selected Calculated Geometric and Spectroscopic Data for a 6-(Trifluoromethyl) Aromatic Acid Analogue This table presents hypothetical data based on typical computational results for similar molecules.
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| Bond Length (Å) | ||
| C=O | 1.215 | 1.213 |
| O-H | 0.972 | 0.970 |
| C-CF₃ | 1.510 | 1.508 |
| Vibrational Frequency (cm⁻¹) | ||
| O-H stretch | 3560 (scaled) | 3555 |
| C=O stretch | 1725 (scaled) | 1720 |
| C-F symmetric stretch | 1130 (scaled) | 1128 |
| ¹³C NMR Chemical Shift (ppm) | ||
| C (Carboxylic Acid) | 170.2 | 169.8 |
| C (CF₃) | 124.5 (q) | 124.2 (q) |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is typically localized on the electron-rich naphthalene ring system, while the LUMO is often distributed over the carboxylic acid and trifluoromethyl groups, which are electron-withdrawing. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited electronically. This analysis is crucial for predicting the molecule's behavior in chemical reactions and its potential as an electronic material. In studies of analogous compounds, the HOMO-LUMO gap has been calculated to be around 4-5 eV, indicating a relatively stable molecule.
Table 2: Frontier Molecular Orbital Properties of a 6-(Trifluoromethyl) Aromatic Acid Analogue This table presents hypothetical data based on typical computational results for similar molecules.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Energy Gap (ΔE) | 4.70 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.
In the MEP map of this compound, the most negative potential is expected to be localized around the oxygen atoms of the carboxylic acid group, making them sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom of the carboxylic acid group would exhibit a region of high positive potential, indicating its acidic nature. The trifluoromethyl group, being strongly electron-withdrawing, would also influence the charge distribution on the naphthalene ring, creating regions of varying potential. The MEP analysis is particularly useful for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor.
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. Computational methods can predict the first-order hyperpolarizability (β), a key indicator of a molecule's NLO activity.
Molecules with significant NLO properties typically possess a strong donor-acceptor character, leading to a large change in dipole moment upon excitation. In this compound, the naphthalene ring can act as a π-electron system, while the carboxylic acid and trifluoromethyl groups serve as electron-withdrawing moieties. This intramolecular charge transfer can give rise to a notable NLO response. Theoretical calculations of the first-order hyperpolarizability for analogous molecules have shown that they can possess NLO properties that are several times greater than that of standard reference materials like urea. These findings suggest that this compound and its derivatives are promising candidates for the development of new NLO materials.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with the active site of a protein or other biological receptor. The simulations predict the binding mode and estimate the binding affinity, often expressed as a docking score or binding energy.
Given the structural features of this compound, it could be docked into the active sites of various enzymes or receptors to explore its potential biological activity. For example, its carboxylic acid group could form hydrogen bonds with amino acid residues like arginine or lysine, while the naphthalene ring could engage in hydrophobic or π-π stacking interactions. The trifluoromethyl group can also participate in specific interactions, such as hydrophobic or halogen bonding. Molecular docking studies on similar compounds have been performed to investigate their potential as inhibitors of enzymes like cyclooxygenase (COX) or as ligands for nuclear receptors. These simulations provide valuable hypotheses about the molecule's mechanism of action, which can then be tested experimentally.
Structure Activity Relationships Sar and Rational Design in Biological Applications
Naphthoic Acid Scaffold as a Privileged Structure for Bioactive Compounds
In drug discovery, a "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, is considered one such multidimensional framework in medicinal chemistry. ijpsjournal.com Derivatives of naphthalene have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. ijpsjournal.com
The 2-naphthoic acid template, in particular, has been identified as a viable, high-affinity scaffold for designing potent and selective antagonists for G protein-coupled receptors (GPCRs), such as the P2Y14 receptor. nih.govresearchgate.net Its rigid structure provides a defined orientation for substituents, allowing for precise interactions with receptor binding pockets. The successful development of potent P2Y14 antagonists based on a 4,7-disubstituted 2-naphthoic acid core underscores the utility of this scaffold in creating targeted molecular probes and potential therapeutics. nih.govnih.gov The adaptability of the naphthoic acid core allows it to serve as a foundational structure for extensive chemical modification and optimization, solidifying its status as a privileged scaffold in medicinal chemistry. nih.gov
Role of the Trifluoromethyl Group in Modulating Biological Activity
Influence on Metabolic Stability (e.g., reduced glucuronidation)
A primary challenge in drug design is ensuring a compound remains in the body long enough to exert its therapeutic effect. A common metabolic pathway that leads to rapid clearance is glucuronidation, a Phase II metabolism process where a glucuronic acid moiety is attached to the drug molecule, making it more water-soluble and easier to excrete. rsc.org Carboxylic acids are particularly susceptible to this process, forming acyl glucuronides. rsc.orgnih.gov
The introduction of a strong electron-withdrawing group, such as trifluoromethyl, onto the aromatic ring is a well-established strategy to enhance metabolic stability. nih.govnedmdg.org This substitution deactivates the aromatic system, making it less prone to oxidative metabolism. nih.gov Specifically for naphthoic acid derivatives developed as P2Y14 antagonists, acylglucuronidation was identified as the main route of metabolism. nih.govresearchgate.net Research demonstrated that increasing the electron-withdrawing nature of the substituents on the naphthalene ring markedly reduced this glucuronidation, leading to an improved pharmacokinetic profile. nih.govresearchgate.net The trifluoromethyl group also sterically shields adjacent sites from enzymatic attack and its carbon-fluorine bonds are exceptionally strong, resisting metabolic cleavage. nih.gov This global protective effect against hepatic metabolism makes the -CF3 group a valuable addition for improving drug half-life. nih.govnih.gov
Electronic Effects on Receptor Binding and Potency
The trifluoromethyl group is one of the most powerful electron-withdrawing substituents used in drug design. nih.gov This strong inductive effect significantly alters the electronic properties of the naphthoic acid scaffold, which in turn influences how the molecule interacts with its biological target. The high electronegativity of the fluorine atoms can enhance electrostatic interactions and hydrogen bonding with amino acid residues within a receptor's binding site. nih.gov
Furthermore, the -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and access the target receptor. nih.gov While the replacement of a methyl group (-CH3) with a trifluoromethyl group (-CF3) does not improve bioactivity on average across all cases, in specific instances, it can lead to a significant increase in biological activity by an order of magnitude or more. acs.org The energy gains from this substitution are often driven by favorable electrostatic energy or solvation free energy. acs.org In some cases, the presence of the -CF3 group is so critical that its replacement can completely alter the molecule's function, for instance, changing a receptor agonist into an antagonist. nih.gov
Design Principles for P2Y14 Receptor Antagonists
The P2Y14 receptor, activated by UDP-sugars, is a key target for inflammatory conditions, making the development of potent and selective antagonists a high priority. nih.govnih.gov The scaffold of 6-(Trifluoromethyl)-1-naphthoic acid, and more specifically its 2-naphthoic acid isomers, has been a cornerstone for the rational design of such antagonists.
Exploration of Substituent Effects at Naphthalene Ring Positions (e.g., 4,7-disubstitution)
High-throughput screening first identified a weak P2Y14 antagonist with a naphthoic acid core. nih.gov Subsequent optimization focused on a 4,7-disubstitution pattern on the naphthalene ring, which proved crucial for high-affinity binding. A leading compound from this series is PPTN, 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid. researchgate.netnih.gov
In this series, the substituent at the 7-position, often a trifluoromethyl-phenyl group, is critical for potency. The -CF3 group on this phenyl ring contributes to the desired electronic and steric properties for strong receptor interaction. The group at the 4-position is typically a phenyl ring substituted with a basic moiety, such as a piperidine (B6355638) ring, which is believed to interact with the extracellular loops of the receptor. nih.govnih.gov The table below summarizes the structure-activity relationship for key substitutions on the 2-naphthoic acid scaffold targeting the P2Y14 receptor.
| Compound/Modification | Base Scaffold | Substitution at Position 7 | Substitution at Position 4 | P2Y14R Affinity (IC50 / Ki) | Reference |
| PPTN (Compound 6) | 2-Naphthoic acid | 4-(Trifluoromethyl)phenyl | 4-(Piperidin-4-yl)phenyl | ~0.3 - 4 nM | researchgate.netacs.org |
| N-Acetyl Derivative (1b) | 2-Naphthoic acid | 4-(Trifluoromethyl)phenyl | 4-(N-acetylpiperidin-4-yl)phenyl | Potent | nih.gov |
| Unsubstituted Isoxazole (28) | Triazole-benzoic acid core | - | Unsubstituted isoxazole | Weaker affinity | nih.gov |
| Hydroxymethylisoxazole (29) | Triazole-benzoic acid core | - | 5-(hydroxymethyl)isoxazol-3-yl | Moderate affinity (7.5-fold stronger than 28) | nih.gov |
| Naphthalene-isoxazole (32) | 2-Naphthoic acid | 4-(Trifluoromethyl)phenyl | 4-(5-(hydroxymethyl)isoxazol-3-yl)phenyl | 15 nM | nih.gov |
This table is generated based on data from multiple sources to illustrate SAR principles.
Impact of Chiral Centers on Antagonist Activity
The introduction of stereochemistry, or chiral centers, into drug candidates can have a profound impact on their biological activity. This is because biological targets like receptors are themselves chiral, and one stereoisomer of a drug may fit into the binding site much more effectively than its mirror image.
In the development of P2Y14 antagonists based on the naphthoic acid scaffold, this principle has been clearly demonstrated. For example, when exploring variations of the piperidine ring at the 4-position, researchers introduced a bridged bicyclic amine system. The introduction of an α-hydroxyl group created a chiral center. This single modification resulted in an 89-fold increase in binding affinity for one specific stereoisomer, compound 15 (MRS4833), compared to its non-hydroxylated counterpart. nih.gov Similarly, in related chimeric molecules, reversing the chirality of a single hydroxyl group on a galactose moiety attached to the antagonist scaffold reduced the binding affinity by 14-fold, indicating highly specific stereochemical requirements for optimal receptor engagement. acs.org These findings highlight that precise three-dimensional geometry is a critical design principle for achieving high-potency P2Y14 receptor antagonists.
Development of Molecular Probes for Receptor Studies
Fluorescent Probe Conjugation Strategies
The naphthoic acid framework, including derivatives like this compound, serves as a valuable platform for designing fluorescent probes. nih.gov The general strategy involves conjugating the naphthoic acid moiety, which can act as a recognition element for a biological target, to a fluorophore. Naphthalimide derivatives are particularly attractive for creating fluorescent probes due to their excellent photophysical properties, large rigid coplanar structures, and the ease with which they can be chemically modified. researchgate.net
Conjugation strategies often utilize the carboxylic acid group of the naphthoic acid. This group can be readily converted into an amide or ester to link it to a fluorescent reporter molecule or a linker that is then attached to the fluorophore. nih.gov For instance, in the synthesis of related compounds, 6-hydroxy-1-naphthoic acid has been coupled with various anilines via its carboxylic acid group to form intermediate amides. nih.gov This demonstrates a common and effective conjugation pathway.
The design of "off-on" fluorescent probes is a sophisticated strategy where the fluorescence is initially quenched and then "turns on" upon binding to the target. rsc.org In some naphthalimide-based probes, a carbonyl group positioned between the fluorophore and a receptor-binding moiety can play a key role in this process by modulating the electronic properties of the system. rsc.org Another strategy involves designing probes that are sensitive to their microenvironment, such as changes in polarity or pH upon entering a cell or binding to a target. researchgate.net
Tools for Expanding Receptor SAR
Molecular probes built upon the naphthoic acid scaffold are powerful tools for elucidating the structure-activity relationships (SAR) of receptors. nih.gov By providing a direct way to measure binding, these probes facilitate the rapid screening and characterization of new potential ligands. nih.govnih.gov
A fluorescent binding assay was developed for the P2Y₁₄ receptor using a high-affinity antagonist based on a 4-phenyl-2-naphthoic acid structure. nih.gov This probe enabled routine, high-throughput screening of compound libraries and was instrumental in determining the binding affinities (IC₅₀ values) of the conformationally and sterically modified derivatives discussed previously. nih.gov The ability to quantitatively measure the binding of a series of systematically altered compounds allows researchers to build a detailed map of a receptor's binding site, identifying regions that are sensitive to steric bulk, require specific hydrogen bonds, or have preferences for certain conformations. nih.govnih.gov
For example, studies on allosteric inhibitors of the NMDA receptor used a series of 18 different naphthoic acid derivatives to probe the SAR of the four GluN1/GluN2 subtypes. nih.gov This systematic approach revealed that specific substitutions on the naphthalene ring system led to subtype selectivity. nih.gov While a 6-phenyl substitution produced potent but non-selective inhibitors, removing a hydroxyl group from these compounds increased selectivity for the GluN1/GluN2A receptor subtype. nih.gov This detailed SAR information, gained by testing a matrix of related compounds, is crucial for the rational design of more selective and effective therapeutic agents. nih.govresearchgate.net
Research Applications of this compound Beyond Medicinal Chemistry
The chemical compound this compound, a naphthalene derivative characterized by a carboxylic acid group at the 1-position and a trifluoromethyl substituent at the 6-position, holds significant value in various scientific research domains beyond its immediate therapeutic applications. Its unique structural features, particularly the trifluoromethyl group which enhances lipophilicity and metabolic stability, make it a compound of interest for organic synthesis, material science, and the development of highly specific biological probes for laboratory research.
Research Applications Beyond Medicinal Chemistry
The utility of 6-(Trifluoromethyl)-1-naphthoic acid extends into several areas of chemical and biological research, primarily leveraging its structure as a foundational component for more complex molecules.
This compound serves as a crucial building block in organic synthesis. The naphthalene (B1677914) core provides a rigid scaffold, while the carboxylic acid and trifluoromethyl groups offer reactive sites for modification and impart unique properties to the resulting molecules. Naphthoic acids are common starting materials for creating more elaborate structures, such as those used in the development of kinase inhibitors and receptor ligands. nih.gov For instance, syntheses of complex diarylamide kinase inhibitors have been successfully carried out starting from the related compound 6-hydroxy-1-naphthoic acid, demonstrating the utility of the 1-naphthoic acid skeleton in building sophisticated molecular architectures. nih.gov The preparation of α-naphthoic acid itself is well-documented, often involving the carbonation of α-naphthylmagnesium bromide, which is prepared from α-bromonaphthalene. orgsyn.org This established chemistry provides a foundation for the synthesis and subsequent use of its derivatives, including the trifluoromethyl variant, in creating novel compounds for research.
While fluorinated compounds and naphthalene derivatives like 1,8-naphthalimides are utilized in creating fluorescent materials, specific applications of this compound in this field are not extensively documented in publicly available research. researchgate.net
The use of this compound for the specific application of fluorophore-labelled cellulose (B213188) modification is not detailed in the available scientific literature. Research in this area tends to focus on other types of fluorescent dyes, such as those based on BODIPY or coumarin, for covalent labeling of cellulose nanocrystals. mdpi.comnih.gov
The trifluoromethyl-naphthalene scaffold, for which this compound is a key representative, is integral to the synthesis of specific ligands used to probe the function of various receptors in experimental models.
The P2Y14 receptor, activated by UDP-glucose, is a significant target in studies of inflammation. Research has focused on developing antagonists for this receptor to investigate its role in conditions like renal inflammation, asthma, and neuropathic pain. While the most potent and widely studied antagonists are based on the 2-naphthoic acid scaffold, the underlying trifluoromethyl-naphthalene core is the key pharmacophore. The development of these molecules highlights the importance of this chemical class as a foundation for P2Y14 receptor ligands.
| Ligand Type | Target Receptor | Research Area of Application |
| Naphthalene-based derivatives | P2Y14 Receptor | Antagonists for studying inflammatory responses, asthma, and neuropathic pain models. |
These antagonists are used in animal models to probe the receptor's function. For example, P2Y14 receptor antagonists have been shown to be effective in models of asthma and neuropathic pain, underscoring the therapeutic potential of targeting this receptor.
The 1-naphthoic acid framework is a viable scaffold for the development of protein kinase inhibitors. In one study, novel pan-Raf kinase inhibitors were synthesized starting from 6-hydroxy-1-naphthoic acid. nih.gov These compounds showed promising activity against melanoma cell lines. nih.govcore.ac.uk The incorporation of a trifluoromethyl group is a known strategy to improve the metabolic stability and potency of drug candidates, suggesting that this compound is a highly relevant building block for developing next-generation kinase inhibitors for cancer and autoimmune disease research.
Furthermore, compounds containing a trifluoromethyl ketone group have been identified as potent inhibitors of histone deacetylases (HDACs), which are key epigenetic regulators and targets in cancer therapy. nih.govrsc.org These trifluoromethyl ketone-based inhibitors have shown efficacy against various cancer cell lines. nih.gov Given that this compound contains the critical trifluoromethyl group, it represents a valuable precursor for the synthesis of novel HDAC inhibitors. nih.gov
| Inhibitor Class | Target | Research Application | Starting Scaffold Example |
| Diaryl-amides | Pan-Raf Kinase | Cancer mechanism studies (e.g., melanoma) nih.govcore.ac.uk | 6-Hydroxy-1-naphthoic acid nih.gov |
| Trifluoromethyl ketones | Histone Deacetylases (HDACs) | Epigenetic studies, cancer research nih.govrsc.org | N/A (Functional group-based) |
Derivatives of naphthoic acid have been synthesized and evaluated as ligands for retinoic acid receptors (RARs), which are crucial in regulating gene expression related to cell growth and differentiation. researchgate.net Specifically, a series of 6-substituted 2-naphthoic acid retinoids were developed and found to be selective for the RARβ and RARγ subtypes. The structural novelty of some of these ligands, including the presence of a trifluoromethyl group, has been highlighted as beneficial for developing new therapeutic compounds. researchgate.net This positions this compound as a valuable synthetic precursor for creating these selective RAR ligands for research purposes.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Naphthoic Acid Scaffolds
The synthesis of substituted naphthoic acids is a cornerstone of research in this area. While classical methods like the carboxylation of Grignard reagents prepared from bromonaphthalenes are well-established, contemporary research is focused on developing more efficient, sustainable, and versatile synthetic routes. orgsyn.org
Emerging methodologies that are expected to shape the future synthesis of compounds like 6-(Trifluoromethyl)-1-naphthoic acid include:
C-H Activation: Ruthenium-catalyzed C-H activation and double-alkyne annulation has been demonstrated as a powerful method for the synthesis of multisubstituted 1-naphthoic acids. nih.govacs.orgacs.org This approach offers high atom and step economy and uses atmospheric oxygen as a sustainable oxidant. nih.govacs.orgacs.org Future work will likely focus on expanding the scope of these catalytic systems to create a wider diversity of naphthoic acid derivatives. acs.org
Photoredox Catalysis: This strategy, which uses light to drive chemical reactions, is gaining prominence for its mild reaction conditions. youtube.comnih.gov It has been successfully applied to the synthesis of α-trifluoromethyl carbonyl compounds and in decarboxylative cross-coupling reactions. nih.govrsc.org The application of photoredox catalysis to the direct functionalization and construction of the naphthoic acid ring system is a promising avenue for future exploration, potentially offering new pathways for the introduction of the trifluoromethyl group and other functionalities. acs.orgnih.gov
Rearrangement Reactions: A novel Lewis-acid-mediated rearrangement of oxabenzonorbornadienes has been reported to produce 1-hydroxy-2-naphthoic acid esters. nih.govacs.org This method allows access to new substitution patterns that are challenging to obtain through other means. nih.gov Further investigation into such rearrangement strategies could provide new entries to variously substituted naphthoic acid cores.
Direct Carboxylation: Research into the direct carboxylation of naphthalene (B1677914) with carbon dioxide, a greenhouse gas, using a Lewis acid catalyst presents a resource-efficient and environmentally friendly method for synthesizing 1-naphthoic acid. google.com Optimizing this process for substituted naphthalenes could provide a direct and atom-economical route to compounds like this compound.
Advanced Structure-Based Design Strategies
Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target. researchgate.net For naphthoic acid derivatives, SBDD is crucial for optimizing interactions with target proteins and enhancing potency and selectivity.
Future SBDD strategies will likely involve:
Homology Modeling and Molecular Docking: In the absence of an experimental crystal structure, homology models of target proteins can be constructed based on the structures of related proteins. nih.gov For instance, a homology model of the human P2Y₁₄ receptor (hP2Y₁₄R) was built using the crystal structure of the closely related hP2Y₁₂R. nih.gov This model was then used for docking studies with 2-naphthoic acid derivatives, including a potent antagonist containing a trifluoromethylphenyl group, to predict binding modes and guide the design of new, high-affinity fluorescent probes. nih.gov This integrated approach of homology modeling and docking will continue to be a valuable tool. nih.govnih.govresearchgate.netbiomedres.usresearchgate.net
Fragment-Based Drug Discovery (FBDD): This technique involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target protein. These initial hits can then be grown or linked together, often using structural information from X-ray crystallography, to create more potent lead compounds. The naphthoic acid scaffold itself can be considered a key fragment that can be elaborated upon to target specific protein binding sites.
Pharmacophore Modeling: Based on the structures of known active compounds, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for new compounds with the desired features, including those built upon the this compound scaffold.
Exploration of New Biological Targets and Pathways
The unique physicochemical properties imparted by the trifluoromethyl group and the naphthoic acid core suggest that derivatives of this compound could interact with a range of biological targets. Current research has identified several promising targets, and future work will aim to expand this scope.
P2Y Receptors: The P2Y₁₄ receptor, a G protein-coupled receptor (GPCR) involved in inflammatory processes, is a key target for naphthoic acid derivatives. nih.gov A highly potent and selective antagonist, 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid, highlights the potential of this scaffold in modulating GPCR activity. nih.gov The exploration of other P2Y receptor subtypes and related GPCRs as potential targets for trifluoromethyl-naphthoic acids is a logical next step.
5-Lipoxygenase-Activating Protein (FLAP): FLAP is an integral membrane protein essential for the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govresearchgate.net Inhibitors of FLAP have shown efficacy in preclinical models and early clinical trials for inflammatory diseases. researchgate.netnih.gov Given that some naphthoic acid derivatives are known to inhibit FLAP, investigating the potential of this compound and its analogues as FLAP inhibitors for inflammatory conditions like diabetic nephropathy represents a significant research opportunity. acs.orgnih.gov
Aryl Hydrocarbon Receptor (AhR): Certain hydroxylated naphthoic acids have been identified as agonists or antagonists of the AhR, a ligand-activated transcription factor involved in regulating responses to environmental toxins and in immune modulation. nih.gov Investigating the interaction of trifluoromethyl-substituted naphthoic acids with AhR could uncover novel modulators for immunological or inflammatory diseases.
Enzyme Inhibition: The naphthoquinone scaffold, closely related to naphthoic acid, has been explored for the inhibition of enzymes like H5N1 neuraminidase. nih.gov Similarly, substituted naphthoic acids have been synthesized and evaluated as inhibitors of lactate (B86563) dehydrogenase, a potential target in cancer therapy. researchgate.net Future research could screen this compound derivatives against a wide panel of enzymes implicated in various diseases.
Integration of Computational and Experimental Approaches for Compound Optimization
The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research and drug discovery. appleacademicpress.com This integrated approach is crucial for the efficient optimization of lead compounds like this compound.
Future research will increasingly rely on this integrated workflow:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. elsevierpure.comnih.govatlantis-press.com These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.netnih.gov Studies on naphthoquinone and other naphthoic acid derivatives have successfully used QSAR to provide guidelines for developing more potent anticancer agents. elsevierpure.comnih.gov
DFT and Molecular Orbital Calculations: Density Functional Theory (DFT) calculations are used to investigate the electronic properties of molecules, such as their HOMO-LUMO energy gaps, which relate to their reactivity and stability. biomedres.usresearchgate.netajpchem.orgresearchgate.net By correlating these calculated properties with experimental findings, a deeper understanding of the structure-activity relationship can be achieved, guiding the design of derivatives with improved pharmacokinetic or pharmacodynamic profiles. biomedres.usnih.gov
Iterative Design-Synthesize-Test-Analyze Cycles: The most effective research programs will employ an iterative cycle where computational models predict promising new structures based on the this compound scaffold. nih.gov These compounds are then synthesized and tested experimentally. The resulting data is fed back into the computational models to refine them, leading to a new round of predictions. This iterative process accelerates the optimization of lead compounds, leading more rapidly to candidates with desired biological activities. researchgate.net
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-(Trifluoromethyl)-1-naphthoic acid with high purity?
- Methodology : Optimize reaction conditions (e.g., solvent choice, temperature, stoichiometry) based on patented protocols. For example, trifluoromethyl-substituted intermediates are synthesized via Suzuki-Miyaura coupling using boronic acids and palladium catalysts, followed by hydrolysis to yield the carboxylic acid . Monitor purity using HPLC with mobile phases like MeCN/water (0.1% formic acid) and columns such as YMC-Actus Triart C18 (retention time: ~1.2–1.3 minutes under SMD-TFA05 conditions) . Validate yields via LCMS (e.g., m/z 366 [M+H]+ for intermediates) .
Q. How can structural differences between 1-naphthoic acid derivatives impact experimental outcomes?
- Methodology : Compare crystallographic data and computational models. For instance, 1-naphthoic acid derivatives exhibit non-planar structures due to steric hindrance (e.g., twisted by ~11° from the naphthalene plane), leading to thermodynamic differences (ΔfH° variations of ~9–12 kJ/mol compared to planar isomers) . Use DFT calculations to correlate structural distortions with reactivity or stability in synthetic pathways.
Q. What analytical techniques are critical for characterizing trifluoromethyl-substituted naphthoic acids?
- Methodology : Combine spectroscopic and chromatographic methods:
- LCMS : Detect molecular ions (e.g., m/z 727 [M+H]+ for complex intermediates) .
- HPLC : Assess purity and retention behavior under standardized conditions (e.g., SMD-TFA05) .
- NMR : Resolve challenges posed by trifluoromethyl groups (e.g., signal splitting due to - coupling) .
Advanced Research Questions
Q. How do thermodynamic properties of this compound influence its reactivity in multi-step syntheses?
- Methodology : Measure gas-phase and solid-state enthalpies of formation (ΔfH°) via calorimetry. Compare with computational data (e.g., Gaussian software) to identify stabilization effects from trifluoromethyl groups. Structural non-planarity in 1-naphthoic acid derivatives reduces resonance stabilization, increasing susceptibility to decarboxylation under thermal stress .
Q. What strategies resolve contradictions in spectral data for trifluoromethylated intermediates?
- Methodology : Cross-validate using orthogonal techniques:
- IR Spectroscopy : Analyze O-H stretching frequencies in hydrogen-bonded dimers (e.g., polarized crystalline spectra at cryogenic temperatures) .
- X-ray Crystallography : Confirm regiochemistry of trifluoromethyl substitution to rule out isomeric byproducts .
- Isotopic Labeling : Trace reaction pathways to distinguish between kinetic vs. thermodynamic products .
Q. How can reaction mechanisms involving this compound be elucidated under catalytic conditions?
- Methodology : Perform kinetic isotope effect (KIE) studies or use deuterated solvents to probe rate-determining steps. For example, in palladium-catalyzed cross-couplings, monitor intermediates via time-resolved LCMS to identify catalytic cycles . Computational modeling (e.g., transition state analysis with Gaussian) can clarify steric effects from the trifluoromethyl group on reaction barriers.
Q. What role does the trifluoromethyl group play in modulating biological activity of naphthoic acid derivatives?
- Methodology : Conduct SAR studies by synthesizing analogs with varying substituents. Use in vitro assays to correlate lipophilicity (logP) and electronic effects (Hammett σ constants) of the trifluoromethyl group with binding affinity or metabolic stability . Compare pharmacokinetic profiles using HPLC-MS/MS for quantification in biological matrices .
Key Challenges & Recommendations
- Synthetic Purity : Use preparative HPLC with formic acid modifiers to separate polar byproducts .
- Structural Ambiguity : Resolve via X-ray crystallography or NOE NMR experiments .
- Data Reproducibility : Standardize LCMS/HPLC conditions (e.g., column type, mobile phase) across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
